molecular formula C9H6BrN3O B2962460 4-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2251053-31-1

4-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Katalognummer B2962460
CAS-Nummer: 2251053-31-1
Molekulargewicht: 252.071
InChI-Schlüssel: IFHXDGZUKJYOFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one” is a chemical compound that is part of the pyridine family . Pyridines are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of pyridine derivatives often involves the use of metal-catalyzed reactions . Protodeboronation of pinacol boronic esters is one method that has been reported for the synthesis of pyridine derivatives . This method utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Compounds structurally related to 4-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one have been synthesized and evaluated for their antimicrobial activities. For instance, Bogdanowicz et al. (2013) explored the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, showcasing their potential in combating a range of aerobic and anaerobic bacteria with minimal inhibitory concentrations varying significantly, highlighting their potent antibacterial properties (Bogdanowicz et al., 2013).

Heterocyclic Synthesis

The role of brominated compounds in the synthesis of heterocyclic systems is well-documented. Bogolyubov et al. (2004) detailed the use of 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one as a "masked" α-Bromo-α'-hydroxy ketone for creating diverse heterocyclic frameworks, emphasizing the versatility of brominated intermediates in organic synthesis (Bogolyubov et al., 2004).

Novel Derivatives for Targeted Therapies

Research by Allam et al. (2020) has led to the design and synthesis of new 2,4,6-trisubstituted quinazoline derivatives starting from 4-chloro derivative VI, aiming at targeted anticancer agents. These compounds have shown promise as EGFR inhibitors, with some exhibiting superior efficacy compared to known inhibitors, illustrating the potential of brominated compounds in the development of targeted therapies (Allam et al., 2020).

Metal Complexes for Water Oxidation

The creation of Ru complexes for water oxidation by Zong and Thummel (2005) involves the reaction of a bridging ligand with [Ru(DMSO)4Cl2], demonstrating the application of related structures in catalyzing oxygen evolution, a crucial process for energy conversion and storage solutions (Zong & Thummel, 2005).

Synthesis of Biologically Active Compounds

Wang et al. (2016) reported on the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for creating many biologically active compounds. Their work exemplifies the utility of brominated intermediates in medicinal chemistry for synthesizing complex molecules with potential therapeutic uses (Wang et al., 2016).

Eigenschaften

IUPAC Name

4-bromo-2-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-8-3-5-12-13(9(8)14)7-2-1-4-11-6-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHXDGZUKJYOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=O)C(=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.